molecular formula C12H15NO B1676851 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 16078-42-5

1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1676851
CAS RN: 16078-42-5
M. Wt: 189.25 g/mol
InChI Key: IJTWYLGCGAIGAQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1,2,3,4-tetrahydroquinoline is C10H13N .


Chemical Reactions Analysis

The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Physical And Chemical Properties Analysis

2-Methyl-1,2,3,4-tetrahydroquinoxaline is a solid with a melting point of 64-69 °C .

Scientific Research Applications

Antibiotic Properties

1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline and its derivatives have been studied for their biological activity against bacteria and fungi. A notable derivative, helquinoline, was isolated from Janibacter limosus and displayed significant antimicrobial properties (Asolkar et al., 2004).

Synthetic Applications

This compound and its related structures have been synthesized for various applications. An improved synthesis method for 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, achieved an overall yield of 80.8%, highlighting its potential for large-scale production (Song Hong-rui, 2011).

Therapeutic Research

The therapeutic potential of tetrahydroisoquinolines, including 1,2,3,4-tetrahydroisoquinoline derivatives, has been explored in various domains such as cancer, malaria, central nervous system disorders, and cardiovascular diseases. They have shown promising results, particularly in cancer and CNS drug discovery (Singh & Shah, 2017).

Chemical Transformations

1,2,3,4-Tetrahydroisoquinoline undergoes redox-neutral annulations with various substrates, demonstrating its versatility in chemical transformations and synthetic applications (Paul, Adili, & Seidel, 2019).

Histone Acetyltransferase Inhibition

Compounds derived from tetrahydroquinolines, including 2-methyl-3-carbethoxyquinoline, have been investigated for their inhibitory potency toward histone acetyltransferases. These derivatives showed enhanced activity compared to earlier compounds, suggesting potential applications in the modulation of gene expression (Lenoci et al., 2014).

Asymmetric Transfer Hydrogenation

Tetrahydroquinolines are key structural elements in various natural products and pharmaceuticals. Research on the asymmetric transfer hydrogenation of these compounds in water has been significant for their synthesis, especially in the context of pharmaceutical and agrochemical manufacturing (Wang et al., 2009).

Neurotoxicity and Neuroprotection

While some tetrahydroisoquinoline derivatives were initially known for their neurotoxicity, recent studies have identified certain derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, as having neuroprotective and neurorestorative actions. This highlights the diverse biological activities of these compounds and their potential in neurotherapeutic applications (Peana, Bassareo, & Acquas, 2019).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications. The tetrahydroquinoline family has a wide range of applications and is a key structural motif in pharmaceutical agents .

properties

IUPAC Name

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTWYLGCGAIGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290876
Record name 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

CAS RN

16078-42-5
Record name NSC71584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-1,2,3,4-tetrahydroquinoline (216 mg, 1.469 mmol, available from TCl), was measured into a reaction test tube and acetic anhydride (0.139 ml, 1.469 mmol) was added and left to stir overnight. LCMS analysis showed the reaction had gone to completion. The crude product was purified by MDAP to give the desired compound (677 mg)
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
0.139 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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